molecular formula C21H22Cl2N2O8 B596597 4-Epidemeclocycline Hydrochloride CAS No. 179471-95-5

4-Epidemeclocycline Hydrochloride

Cat. No.: B596597
CAS No.: 179471-95-5
M. Wt: 501.313
InChI Key: OAPVUSSHCBRCOL-MDIQSJHISA-N
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Description

Preparation Methods

The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .

Comparison with Similar Compounds

4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:

This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.

Biological Activity

4-Epidemeclocycline hydrochloride is a derivative of demeclocycline, a member of the tetracycline class of antibiotics. This compound exhibits significant biological activity primarily through its bacteriostatic properties, inhibiting bacterial protein synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

This compound functions by binding to the 30S and 50S ribosomal subunits in bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome's A site, effectively halting protein synthesis. Unlike bactericidal antibiotics, which kill bacteria directly, 4-Epidemeclocycline exhibits bacteriostatic activity, thereby inhibiting bacterial growth and allowing the host's immune system to eliminate the pathogens .

Pharmacokinetics

  • Absorption : Tetracyclines are generally well absorbed from the gastrointestinal tract.
  • Distribution : The drug is distributed widely in body tissues and fluids.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Excreted via urine and feces; approximately 44% is eliminated in urine within 96 hours post-administration .

Clinical Applications

This compound is indicated for various bacterial infections, including:

  • Lyme Disease
  • Acne
  • Bronchitis
  • Hyponatremia due to SIADH (Syndrome of Inappropriate Antidiuretic Hormone secretion) where it helps manage fluid balance .

Case Studies and Efficacy

A systematic review of case studies highlights the efficacy and safety of demeclocycline (and by extension, its derivatives) in treating hyponatremia secondary to SIADH. The following table summarizes key findings from selected case reports:

AuthorPatient PopulationInterventionOutcome
Antonelli et al. (1993)59-year-old man with SIADH300 mg DMC twice daily for 3 weeksResolution of SIADH symptoms after DMC discontinuationIndicated potential for phosphate diabetes due to DMC use
Curtis et al. (2002)94-year-old man with acute SIADHIncreased DMC dosage over nine daysFatal acute renal failureShort-term use effective but caution required
Danovitch et al. (1978)Two patients with lung cancer1200 mg DMC dailyCorrection of hyponatremia; renal function deteriorationEffective but potential for renal function decline
Padfield et al. (1978)64-year-old man post-head injury300 mg DMC four times dailyRapid correction of biochemical features of SIADHEffective but risk of nephrotoxicity noted

These case studies illustrate both the therapeutic potential and the risks associated with using this compound, particularly concerning renal function.

Adverse Effects and Safety Profile

While generally considered safe when used appropriately, adverse effects can include:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Potential nephrotoxicity
  • Risk of dehydration in patients with compromised fluid intake .

The safety profile underscores the necessity for careful patient monitoring during treatment, especially in vulnerable populations such as the elderly or those with pre-existing renal conditions.

Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVUSSHCBRCOL-MDIQSJHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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